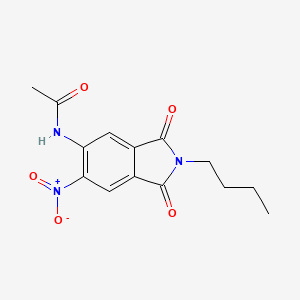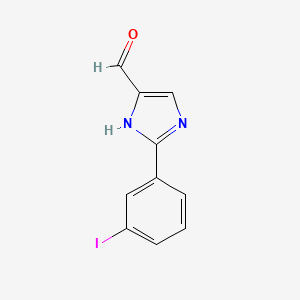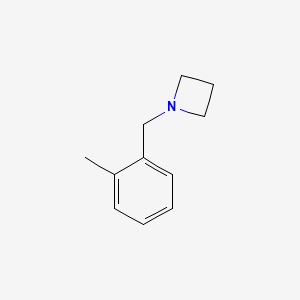
3-Amino-2,3-dihydro-1h-inden-5-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and a hydroxyl group attached to an indane ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride typically involves the asymmetric reduction of a precursor compound. One common method includes the reduction of an indanone derivative using a chiral catalyst to ensure the correct stereochemistry. The reaction conditions often involve the use of hydrogen gas and a metal catalyst such as palladium or rhodium under mild temperatures and pressures.
Industrial Production Methods: For industrial-scale production, the synthesis route is optimized for cost-effectiveness and efficiency. This may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of recyclable catalysts and solvents is also considered to minimize environmental impact.
Types of Reactions:
Oxidation: The hydroxyl group in (3S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced further to modify the indane ring or the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C) is typical.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions are used.
Major Products:
- Oxidation can yield indanone derivatives.
- Reduction can produce fully saturated indane compounds.
- Substitution can introduce various alkyl or acyl groups to the amino moiety.
Applications De Recherche Scientifique
(3S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to certain neurotransmitters.
Medicine: Explored for its potential therapeutic effects, particularly in neuropharmacology.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the indane ring provides hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
(3R)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride: The enantiomer of the compound with different stereochemistry.
3-amino-2,3-dihydro-1H-inden-5-ol: The free base form without the hydrochloride salt.
3-amino-2,3-dihydro-1H-inden-5-one: An oxidized form of the compound.
Uniqueness: (3S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other related compounds. The presence of both amino and hydroxyl groups also provides versatility in chemical modifications and applications.
Propriétés
Numéro CAS |
168903-13-7 |
|---|---|
Formule moléculaire |
C9H12ClNO |
Poids moléculaire |
185.65 g/mol |
Nom IUPAC |
3-amino-2,3-dihydro-1H-inden-5-ol;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c10-9-4-2-6-1-3-7(11)5-8(6)9;/h1,3,5,9,11H,2,4,10H2;1H |
Clé InChI |
JJLALHYSNFSWQZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1N)C=C(C=C2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-(Methylthio)-2-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13683837.png)


![Ethyl 1-Benzyl-5-Boc-3-oxooctahydropyrrolo[3,4-b]pyrrole-3a-carboxylate](/img/structure/B13683843.png)


![3,5-Dichloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13683856.png)

![5-[3-(Trifluoromethyl)phenyl]pentanoic acid](/img/structure/B13683880.png)
